![molecular formula C8H4F3N3O B13431567 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde typically involves multi-step organic synthesis. One common approach is the condensation of appropriate precursors followed by functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,5-a]pyrimidine ring system can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde is unique due to its specific ring system and the presence of both a trifluoromethyl group and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4F3N3O |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-13-5(4-15)6-12-2-1-3-14(6)7/h1-4H |
Clave InChI |
XBAYOJLYIUYFLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(N=C2C(F)(F)F)C=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
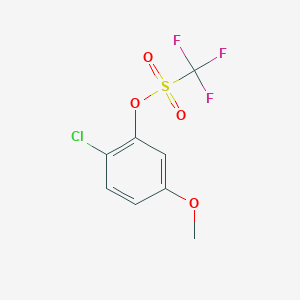

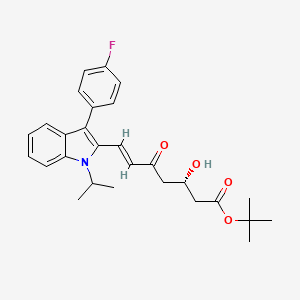
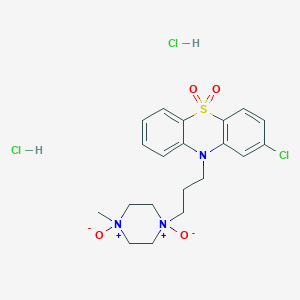




![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
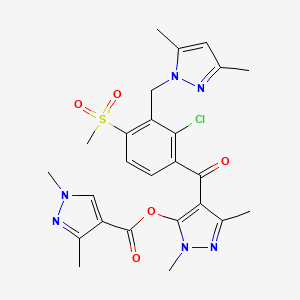
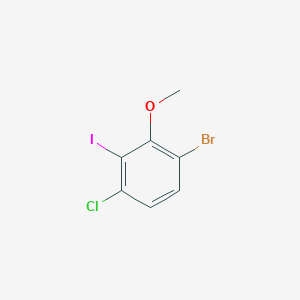
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
